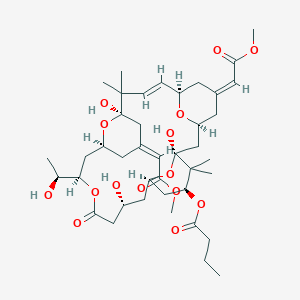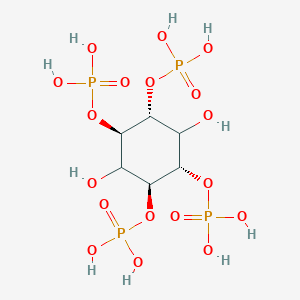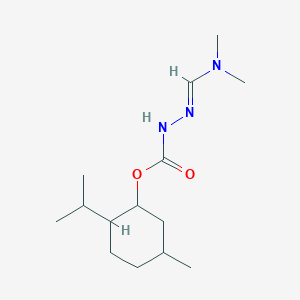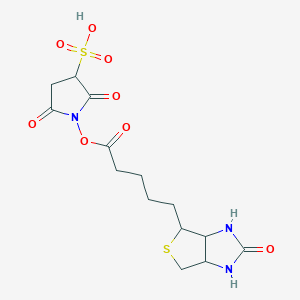
Guanidine, (o-nitrobenzylideneamino)-
Vue d'ensemble
Description
Guanidine is a simple molecule with great potential . It plays a crucial role in the metabolism of living organisms and is used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . Guanidine derivatives serve as a basis for the creation of modern smart materials .
Synthesis Analysis
Guanidine derivatives can be obtained through various methods. One of the general methods for obtaining guanidine derivatives involves the use of transition metal catalysis . Another method involves the guanylation reaction of amines with carbodiimides .Molecular Structure Analysis
From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, which determines the high molecule stability similar to those of aromatic systems .Physical And Chemical Properties Analysis
Guanidine is a colorless solid that dissolves in polar solvents. It is a strong base that is used in the production of plastics and explosives . It is found in urine predominantly in patients experiencing renal failure .Applications De Recherche Scientifique
Environmental Science : Nanoporous silica (SBA-15) functionalized with 2-(2-nitrobenzylideneamino) guanidine compound has been used for the separation and preconcentration of lanthanide ions in environmental samples. This application is crucial in environmental monitoring and analysis (Kavosi, Faridbod, & Ganjali, 2015).
Veterinary Medicine : The derivative, i, 3-Bis (p-chlorobenzylideneamino) guanidine, known as khimkoktsid, is used in veterinary science for treating protozoal diseases in animals, which can lead to significant economic losses (Zaionts et al., 1982).
Chemical Synthesis : Enantiopure guanidines are utilized as catalysts in Henry reactions of N, N-dibenzyl α-amino aldehydes with nitromethane, demonstrating their significance in chemical synthesis (Ma, Pan, & Han, 2002).
Medical Research : Guanidine-type compounds, including those containing o-nitrobenzylideneamino, have shown therapeutic potential in cancer and virology. Some of these compounds have reached clinical status, like the potassium channel opener pinacidil and the histamine H2-receptor antagonists (Oliver, Dormehl, Wikberg, & Dambrova, 2004).
Pharmacology : Guanidine derivatives are being explored as potential neuroblastoma imaging agents, due to their high affinity for the neuronal norepinephrine transporter, which is expressed in almost all neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).
Cancer Research : Novel guanidine derivatives have shown potential as anticancer agents, with remarkable activity against various human tumor cell lines (Brzozowski, Sa̧czewski, & Sławiński, 2007).
Toxicology : Research on guanidine nitrate, an intermediate in the synthesis of nitroguanidine used in military propellants, has provided insights into its acute oral toxicity in mice (Mullen, Morgan, Lewis, Wheeler, & Korte, 1988).
Therapeutic Applications : Guanidine compounds are important in the treatment of a wide spectrum of diseases due to their diverse pharmacological properties and are used in developing drugs for the central nervous system, anti-inflammatory agents, and anti-diabetic and chemotherapeutic agents (Sa̧czewski & Balewski, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Guanidine natural products isolated from microorganisms, marine invertebrates, and terrestrial plants, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derived, are the subject of ongoing research . The discovery of new metabolites, total synthesis of natural guanidine compounds, biological activity and mechanism-of-action, biosynthesis, and ecological functions are among the topics being explored .
Propriétés
IUPAC Name |
2-[(E)-(2-nitrophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-3-1-2-4-7(6)13(14)15/h1-5H,(H4,9,10,12)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOHXVBRQIYRIJ-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879432 | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(2-NITROPHENYL)METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Nitrophenyl)methylideneamino]guanidine | |
CAS RN |
102632-31-5 | |
| Record name | Guanidine, (o-nitrobenzylideneamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102632315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(2-NITROPHENYL)METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)





![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)


